Rigosertib has been shown to interfere with the RAS/RAF/MEK/ERK pathway, a major signaling cascade frequently mutated or hyperactivated in many cancers. This pathway plays a key role in cell proliferation, differentiation, and survival. Studies have demonstrated that rigosertib can:
These findings suggest that rigosertib could be effective in treating cancers driven by mutations in the RAS pathway, such as KRAS-mutant colorectal cancer and pancreatic cancer.
Research is exploring the potential of rigosertib against various cancer types, including:
These examples highlight the potential of rigosertib as a targeted therapy for specific cancer types with distinct molecular drivers.
Rigosertib is also being investigated in combination with other therapies to potentially improve efficacy and overcome resistance mechanisms. For instance, studies are exploring its combination with gemcitabine in pancreatic cancer and vincristine in neuroblastoma. [Source: A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed, ] [Source: Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC - NCBI, ]
Rigosertib is a synthetic compound classified as a benzyl styryl sulfone, primarily developed by Onconova Therapeutics. It is currently undergoing phase III clinical trials for the treatment of various cancers, notably chronic myelomonocytic leukemia. The compound is known for its ability to destabilize microtubules, which are critical components of the cellular cytoskeleton, thereby inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .
The chemical formula for Rigosertib is , with a molecular weight of approximately 451.49 g/mol . Rigosertib functions primarily through the inhibition of mitotic processes by disrupting microtubule dynamics. It acts as a microtubule-destabilizing agent, which can lead to cell cycle arrest and subsequent cell death. The compound also interacts with various signaling pathways, including those involving RAS proteins, which are pivotal in cell growth and survival .
Rigosertib exhibits significant biological activity against various cancer types by targeting multiple pathways:
The synthesis of Rigosertib involves several steps that include:
Rigosertib is primarily being investigated for its application in oncology:
Rigosertib has been studied for its interactions with various biological molecules:
Several compounds share structural or functional similarities with Rigosertib. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Paclitaxel | Taxane | Microtubule stabilizer | Prevents depolymerization of microtubules |
Vincristine | Vinca alkaloid | Microtubule destabilizer | Binds to tubulin but has different binding sites |
Etoposide | Podophyllotoxin | Topoisomerase II inhibitor | Induces DNA damage rather than affecting tubulin |
Dasatinib | Tyrosine kinase inhibitor | Inhibits multiple kinases | Targets BCR-ABL fusion protein |
Rigosertib's unique mechanism as a dual-action agent—both destabilizing microtubules and mimicking RAS—sets it apart from these compounds, making it a promising candidate for targeted cancer therapies .
Rigosertib exhibits a complex molecular structure with the molecular formula C21H25NO8S and an exact mass of 451.1301 daltons [2] [4]. The compound possesses a molecular weight of 451.49 grams per mole, reflecting its substantial molecular architecture [2] [3] [4]. Chemical identification is facilitated through the Chemical Abstracts Service number 592542-59-1, which serves as the primary registry identifier for this synthetic compound [2] [33] [34].
The systematic International Union of Pure and Applied Chemistry nomenclature designates rigosertib as (2-Methoxy-5-{[(E)-2-(2,4,6-trimethoxyphenyl)ethene-1-sulfonyl]methyl}phenyl)glycine, accurately reflecting its complex structural arrangement [1] [34]. Alternative designations include the developmental code ON-01910 and trade names such as Estybon and Novonex [1] [5] [34].
Property | Value |
---|---|
Molecular Formula | C21H25NO8S |
Exact Mass (g/mol) | 451.1301 |
Molecular Weight (g/mol) | 451.49 |
CAS Number | 592542-59-1 |
IUPAC Name | (2-Methoxy-5-{[(E)-2-(2,4,6-trimethoxyphenyl)ethene-1-sulfonyl]methyl}phenyl)glycine |
Rigosertib belongs to the synthetic benzyl styryl sulfone family, representing a novel class of therapeutic compounds [2] [6] [35]. The benzyl styryl sulfone framework forms the structural backbone of the molecule, characterized by an aromatic benzyl group connected through a sulfonyl bridge to a styryl moiety [2] [6]. This architectural arrangement creates a distinctive molecular scaffold that defines the compound's chemical behavior and biological activity [6] [7].
The sulfonyl group (SO2) serves as the central linking element between the benzyl and styryl components, establishing a rigid connection that influences the overall molecular geometry [4] [8]. The benzyl component contains a substituted phenyl ring bearing methoxy and amino glycine functionalities, while the styryl portion features a trimethoxyphenyl ring system [2] [4] [34].
The molecular structure of rigosertib contains one E/Z stereochemical center, specifically located at the carbon-carbon double bond within the styryl moiety [2] [8] [36]. The compound exists predominantly in the E-configuration, as indicated by the systematic nomenclature and confirmed through spectroscopic analysis [2] [8] [34]. This E-configuration represents the trans arrangement of substituents across the double bond, contributing to the molecule's spatial orientation and potential biological interactions [1] [8].
The stereochemical configuration significantly influences the compound's stability and reactivity patterns [1] [12]. Research has demonstrated that the geometric isomer with Z-configuration exhibits reduced cytotoxicity compared to the E-form, highlighting the critical importance of stereochemical arrangement in determining biological activity [1]. The E-configuration maintains optimal molecular geometry for target binding and chemical stability under physiological conditions [6] [10].
Rigosertib incorporates several key functional groups that define its chemical reactivity and stability characteristics [2] [4] [34]. The primary functional groups include methoxy substituents (-OCH3), a sulfonyl group (SO2), an amino group (NH), and a carboxylic acid functionality within the glycine moiety [2] [4].
The trimethoxyphenyl ring system contains three methoxy groups positioned at the 2, 4, and 6 positions, creating a highly substituted aromatic ring with electron-donating properties [2] [4] [34]. These methoxy substituents influence the electronic distribution within the aromatic system and contribute to the compound's overall lipophilicity [9] [34].
The sulfonyl group represents a significant reactivity center, capable of participating in various chemical transformations and serving as an electron-withdrawing functionality [4] [8]. The amino glycine portion provides both basic character through the amino group and acidic character through the carboxylic acid functionality, creating an amphoteric compound with pH-dependent behavior [25] [34].
Rigosertib demonstrates excellent solubility characteristics in polar aprotic solvents, exhibiting solubility of 95 milligrams per milliliter in dimethyl sulfoxide, equivalent to 200.64 millimolar concentration [9]. The compound shows comparable solubility in aqueous systems, with water solubility reaching 95 milligrams per milliliter under standard conditions [9]. This favorable aqueous solubility facilitates formulation development and biological applications.
In contrast, rigosertib exhibits poor solubility in ethanol, being classified as insoluble in this alcoholic solvent [9]. This solubility pattern reflects the compound's polar character and hydrogen bonding capabilities, which favor interaction with highly polar solvents while limiting dissolution in moderately polar alcoholic media [9].
Solvent | Solubility (mg/mL) | Solubility (mM) |
---|---|---|
DMSO | 95 | 200.64 |
Water | 95 | 200.64 |
Ethanol | Insoluble | N/A |
The chemical stability of rigosertib demonstrates significant pH dependence, with the compound exhibiting relative stability in solutions maintaining pH values above 5 [25]. Under acidic conditions below pH 5, rigosertib undergoes degradation reactions following pseudo-first-order general acid catalysis kinetics [25]. This pH sensitivity necessitates careful formulation considerations to maintain compound integrity during storage and handling.
Temperature stability requires maintaining storage conditions at -20°C for powdered material under nitrogen atmosphere to prevent oxidative degradation [14] [26] [33]. The compound demonstrates adequate stability for room temperature shipping when properly formulated, as confirmed through accelerated stability testing protocols [9]. Light sensitivity represents another critical stability factor, with rigosertib susceptible to photodegradation under ambient lighting conditions [12] [25].
Rigosertib exhibits characteristic spectroscopic properties consistent with its molecular structure and functional group composition [26]. Ultraviolet-visible spectroscopy reveals absorption bands attributable to the conjugated aromatic system, particularly the extended pi-electron system spanning the benzyl styryl framework [22]. The aromatic chromophores generate characteristic absorption patterns in the ultraviolet region, reflecting the electronic transitions within the conjugated system.
Infrared spectroscopic analysis confirms structural integrity through characteristic vibrational frequencies corresponding to the various functional groups present in the molecule [26]. The spectroscopic signatures provide definitive structural confirmation and serve as analytical tools for compound identification and purity assessment [26].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of rigosertib, confirming the presence and connectivity of all molecular components [26]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the proposed molecular structure, including signals from aromatic protons, methoxy groups, and aliphatic functionalities [26] [28].
The E-configuration of the styryl double bond receives confirmation through nuclear magnetic resonance coupling patterns and chemical shift analysis [8] [26]. Carbon-13 nuclear magnetic resonance spectroscopy further validates the molecular structure through characteristic carbon chemical shifts corresponding to the various carbon environments within the molecule [23] [26].
Mass spectrometric analysis of rigosertib generates a molecular ion peak at mass-to-charge ratio 451, corresponding to the molecular weight of the compound [29]. Fragmentation patterns provide structural information through characteristic fragment ions resulting from the breakdown of specific molecular bonds under ionization conditions [29].
The mass spectrometry profile serves as a definitive analytical tool for compound identification and purity assessment, with fragmentation pathways offering insights into the relative stability of different molecular regions [29]. Electrospray ionization techniques facilitate gentle ionization while preserving molecular integrity for accurate mass determination [29].
X-ray crystallography studies have provided detailed three-dimensional structural information for rigosertib, particularly in complex with biological targets [10] [21]. The crystal structure with Protein Data Bank identification 5OV7 represents rigosertib bound to tubulin, revealing molecular interactions and binding geometry [10] [21].
Crystallographic analysis confirms the E-configuration of the styryl double bond and provides precise atomic coordinates for all molecular components [10] [21]. The crystal packing arrangements demonstrate intermolecular interactions and provide insights into solid-state behavior and stability characteristics [10] [21].
Rigosertib undergoes photochemical degradation when exposed to light, particularly under conditions involving elevated temperature, acidic pH, and intense illumination [12] [31]. The photodegradation process involves decarboxylative pathways that result in structural modifications and formation of degradation products [12] [17].
Environmental factors significantly influence the rate and extent of photodegradation, with temperature elevation accelerating the degradation kinetics [24] [31]. The photochemical reactions follow established mechanisms for organic compounds containing aromatic chromophores and electron-rich functionalities [17] [31].
The primary degradation product of rigosertib photolysis is ON01500, which represents approximately 5% of commercial rigosertib formulations due to degradation during storage [6] [12]. ON01500 formation occurs through the loss of the glycine moiety from the parent rigosertib molecule, resulting in a structurally related but distinct chemical entity [6] [12].
This degradation pathway has significant implications for analytical chemistry and quality control, as ON01500 exhibits potent tubulin polymerization inhibitory activity that differs from the parent compound [6] [11] [12]. The presence of ON01500 as an impurity has been identified through nuclear magnetic resonance and mass spectrometry analysis of commercial rigosertib samples [12] [21].
Multiple environmental factors influence rigosertib stability, with temperature, pH, and light exposure representing the primary degradation triggers [12] [25] [31]. Elevated temperatures accelerate chemical degradation through increased molecular motion and reaction kinetics, necessitating refrigerated storage conditions [25] [30].